molecular formula C12H15NO6S B2764174 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate CAS No. 866136-96-1

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate

Cat. No.: B2764174
CAS No.: 866136-96-1
M. Wt: 301.31
InChI Key: QQPJDMQGOXBYSP-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate is a synthetic organic compound featuring a benzodioxolyl aromatic ring, a methylsulfonylamino group, and a methyl propanoate ester. The methyl ester (-COOCH₃) serves as a common prodrug strategy to improve bioavailability.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-17-12(14)6-9(13-20(2,15)16)8-3-4-10-11(5-8)19-7-18-10/h3-5,9,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPJDMQGOXBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methylsulfonyl Group: This step often involves the reaction of an amine with methylsulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the methylsulfonyl group.

    Reduction: Reduction reactions could target the ester or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole ring or the propanoate chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It could involve interactions with specific enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate

  • Structural Differences: Replaces the methylsulfonylamino (-NHSO₂CH₃) group with a methylamino (-NHCH₃) group.
  • Synthesis : Prepared via reductive amination or similar methods (Example 18 of EP 2 881 393 B1) .
  • The methylamino group may enhance hydrogen-bonding capacity but reduce metabolic stability compared to the sulfonamide analog.
  • Applications: Not explicitly stated, but methylamino derivatives are often intermediates in neurotransmitter or protease inhibitor synthesis.

Thiazole-Containing Analog: (S)-Methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

  • Structural Differences: Substitutes the benzodioxolyl group with a 4-aminophenyl moiety and introduces a thiazole heterocycle.
  • Synthesis: Synthesized via condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with amino acid derivatives, followed by NaBH₄ reduction .
  • Properties: Thiazole rings enhance rigidity and lipophilicity, favoring biomolecular interactions. The aminophenyl group may improve binding to mycobacterial targets.
  • Applications : Demonstrates antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 6.25–25 µg/mL .

Brominated Analog: Methyl (3S)-3-amino-3-(3-bromo-4-hydroxy-5-methoxyphenyl)propanoate

  • Structural Differences : Replaces benzodioxolyl with a 3-bromo-4-hydroxy-5-methoxyphenyl group.
  • Properties : Bromine increases molecular weight (304.14 g/mol) and lipophilicity, while hydroxy and methoxy groups enable hydrogen bonding. The absence of a sulfonamide reduces polarity.
  • Applications : Brominated aromatic compounds are often explored in anticancer or antibacterial research due to their electrophilic reactivity .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Highlights Biological Activity
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate Benzodioxolyl, NHSO₂CH₃ ~313.3 (calculated) Not detailed in evidence Not reported
Methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate Benzodioxolyl, NHCH₃ ~269.3 (calculated) Reductive amination Not reported
(S)-Methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate 4-Aminophenyl, thiazole ~407.4 (calculated) Condensation/NaBH₄ reduction Antimycobacterial (MIC 6.25–25 µg/mL)
Methyl (3S)-3-amino-3-(3-bromo-4-hydroxy-5-methoxyphenyl)propanoate 3-Bromo-4-hydroxy-5-methoxyphenyl 304.14 Not detailed in evidence Not reported

Key Research Findings and Limitations

  • Electron-Withdrawing Effects: The methylsulfonylamino group in the target compound likely enhances stability and target affinity compared to methylamino or brominated analogs.
  • Biological Potential: Thiazole-containing analogs demonstrate explicit antimycobacterial activity, suggesting that the target compound’s benzodioxolyl and sulfonamide groups could be optimized for similar applications.
  • Limitations: Data gaps exist for the target compound’s synthesis and bioactivity.

Biological Activity

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,3-benzodioxole moiety, which is known for its biological activity, linked to a methylsulfonylamino propanoate group. This unique structure may contribute to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties. Similar compounds with benzodioxole structures have shown potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammation .
  • Analgesic Properties : It has been noted for its analgesic effects in preclinical models. Studies indicate that related compounds can alleviate pain without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Research indicates that the mechanisms through which this compound exerts its effects may include:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have shown IC50 values as low as 106mol L10^{-6}\,\text{mol L} in inhibiting prostaglandin production in human and animal cells .
  • Modulation of Cytokine Production : The compound may influence the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of related compounds demonstrated that they significantly reduced edema in rat models. The effective dose (ED50) was found to be less than 2 mg/kg when administered orally .

Study 2: Analgesic Efficacy

In a separate analgesic study, compounds similar to this compound were tested for pain relief in mice. Results indicated that these compounds provided significant pain relief comparable to traditional analgesics but with reduced side effects .

Comparative Analysis of Related Compounds

Compound NameStructureMain ActivityED50 (mg/kg)IC50 (mol/L)
This compoundStructureAnti-inflammatory<2<10^-6
CGP 28238StructureAnti-inflammatory0.05<10^-6
(+)-MBDBStructureAnalgesic/Entactogen--

Q & A

Q. What are the established synthetic routes for Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzodioxolyl core. Key steps include:
  • Amidation : Coupling 1,3-benzodioxol-5-amine with methylsulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
  • Esterification : Reaction of the resulting sulfonamide with methyl propanoate derivatives using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
  • Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationDCM, Et₃N, 0–5°C65–75≥95%
EsterificationDCC, DMAP, RT50–60≥90%

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve:
  • pH Variation : Incubate the compound in buffered solutions (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Heat samples to 40–60°C and analyze using differential scanning calorimetry (DSC) and mass spectrometry (MS) .

Key Finding : Degradation accelerates above pH 8 and 50°C, with hydrolysis of the ester group as the primary pathway .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • ¹H NMR : Identifies protons on the benzodioxole ring (δ 6.8–7.2 ppm) and methylsulfonyl group (δ 3.1 ppm) .
  • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and methylsulfonyl (SO₂, ~40 ppm) carbons .
  • IR Spectroscopy : Detects ester C=O (~1740 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction yields be optimized for the methylsulfonamide coupling step?

  • Methodological Answer :
  • Solvent Optimization : Replace DCM with THF or acetonitrile to enhance solubility of polar intermediates .
  • Catalyst Screening : Test alternatives to DCC, such as EDC/HOBt, to reduce side reactions .
  • Statistical Design : Use a Box-Behnken model to optimize temperature, stoichiometry, and reaction time .

Q. What strategies resolve contradictions in spectral data during structural analysis?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to distinguish overlapping NMR signals .
  • 2D NMR (COSY, HSQC) : Resolve ambiguities in proton-proton correlations, especially in crowded aromatic regions .
  • Crystallography : Obtain single-crystal X-ray data to validate stereochemistry and bond angles .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
  • Enzyme Inhibition Assays : Measure IC₅₀ values via fluorogenic substrates in kinetic studies .
  • Metabolic Stability : Use liver microsomes to assess oxidation pathways and metabolite profiling via LC-MS .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Retrosynthetic Software : Tools like Synthia or Reaxys propose disconnections based on known benzodioxole chemistry .

Data Contradiction Analysis

Q. How are conflicting purity results (e.g., HPLC vs. NMR) reconciled?

  • Methodological Answer :
  • Orthogonal Validation : Cross-check with multiple techniques (e.g., HPLC for purity, NMR for structural impurities) .
  • Spiking Experiments : Add known impurities to samples to identify unresolved peaks .

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